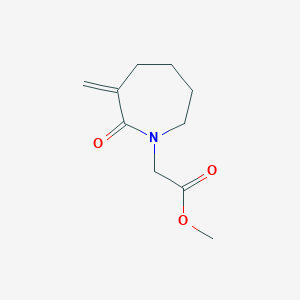
Methyl (3-methylidene-2-oxoazepan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-methylidene-2-oxoazepan-1-yl)acetate is an organic compound with a unique structure that includes a seven-membered azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-methylidene-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with methyl acetate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-methylidene-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Methyl (3-methylidene-2-oxoazepan-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (3-methylidene-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-oxoazepan-1-yl)acetate
- Methyl 2-(4,4′′-bis(trifluoromethyl)-[1,1′:2′,1′′-terphenyl]-4′-yl)acetate
- Methyl 2-(2-oxo-3-(3-phenylpropanamido)pyridin-1(2H)-yl)acetate
Uniqueness
Methyl (3-methylidene-2-oxoazepan-1-yl)acetate is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Propiedades
Número CAS |
82423-85-6 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 2-(3-methylidene-2-oxoazepan-1-yl)acetate |
InChI |
InChI=1S/C10H15NO3/c1-8-5-3-4-6-11(10(8)13)7-9(12)14-2/h1,3-7H2,2H3 |
Clave InChI |
KAUWAAQYBMBTCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CCCCC(=C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


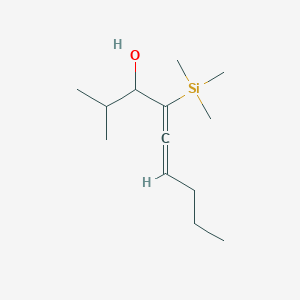
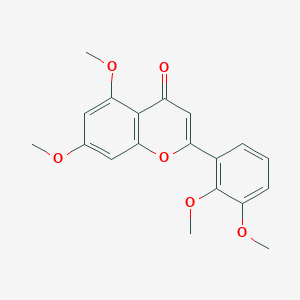
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

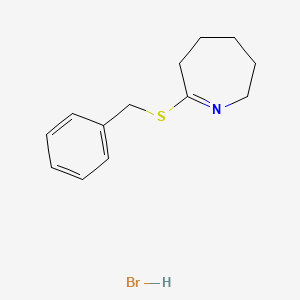
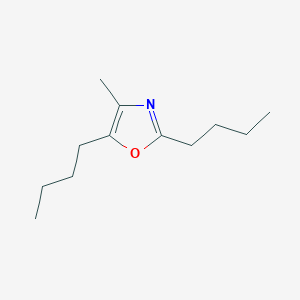
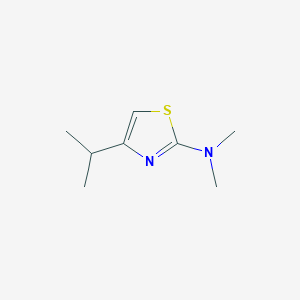
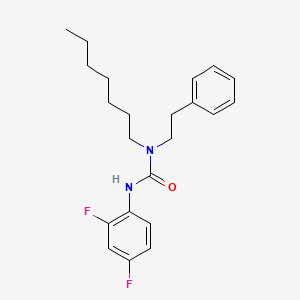
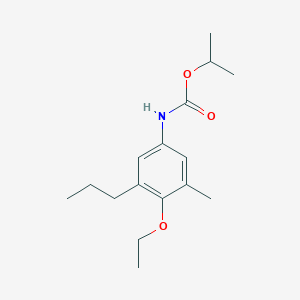
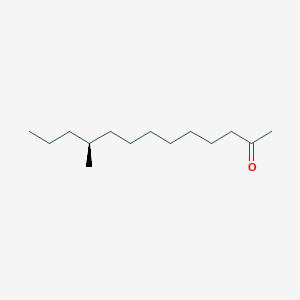
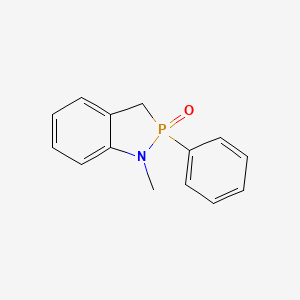
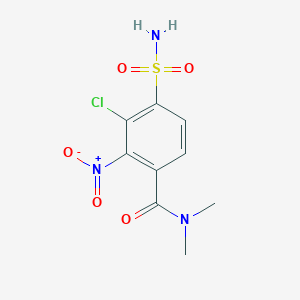
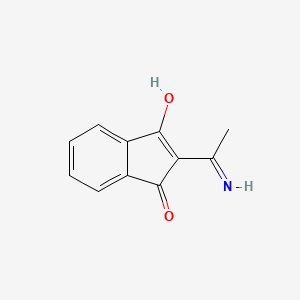
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
